4-(Chloromethyl)pyrimidine

heterocyclic synthesis pyrimidine chemistry functional group interconversion

4-(Chloromethyl)pyrimidine (CAS 54198-81-1, molecular formula C₅H₅ClN₂, molecular weight 128.56 g/mol) is a heterocyclic building block consisting of a pyrimidine ring substituted with a chloromethyl group at the 4-position. The pyrimidine core is a privileged scaffold in drug discovery, particularly in kinase inhibitor development, while the chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution and alkylation reactions.

Molecular Formula C5H5ClN2
Molecular Weight 128.56 g/mol
CAS No. 54198-81-1
Cat. No. B049220
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Chloromethyl)pyrimidine
CAS54198-81-1
SynonymsPyrimidine, 4-(chloromethyl)- (9CI); PyriMidine, 4-(chloroMethyl)-; 4-pyriMidinylMethyl chloride
Molecular FormulaC5H5ClN2
Molecular Weight128.56 g/mol
Structural Identifiers
SMILESC1=CN=CN=C1CCl
InChIInChI=1S/C5H5ClN2/c6-3-5-1-2-7-4-8-5/h1-2,4H,3H2
InChIKeyAROGQTWAAJTEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Chloromethyl)pyrimidine 54198-81-1 CAS: Technical Grade Pyrimidine Building Block for Medicinal Chemistry and Agrochemical Synthesis


4-(Chloromethyl)pyrimidine (CAS 54198-81-1, molecular formula C₅H₅ClN₂, molecular weight 128.56 g/mol) is a heterocyclic building block consisting of a pyrimidine ring substituted with a chloromethyl group at the 4-position [1]. The pyrimidine core is a privileged scaffold in drug discovery, particularly in kinase inhibitor development, while the chloromethyl group serves as a versatile electrophilic handle for nucleophilic substitution and alkylation reactions [2]. Commercially available at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC reports, this compound functions primarily as a reactive intermediate for constructing pyrimidine-containing pharmacophores and agrochemical agents .

4-(Chloromethyl)pyrimidine 54198-81-1: Why Regioisomeric or Alternative Halomethylpyrimidines Cannot Substitute Without Validated Performance Equivalence


Generic substitution among chloromethylpyrimidine regioisomers is not scientifically justified. The electronic environment at the 4-position differs fundamentally from the 2- and 5-positions, altering reactivity, regioselectivity, and the properties of downstream derivatives [1]. Chloromethyl groups at the 2- or 4-position exhibit distinct behavior in nucleophilic substitution compared to the 5-position due to mesomeric electron transfer from the ring to the halomethyl group [2]. Furthermore, substitution with alternative halomethyl analogs (e.g., bromomethyl or iodomethyl derivatives) changes electrophilicity and reaction kinetics, potentially compromising yield or product purity . Any procurement decision substituting a 2-(chloromethyl)pyrimidine, 5-(chloromethyl)pyrimidine, or alternative halide without explicit comparative validation introduces material risk to synthetic reproducibility and biological outcome.

4-(Chloromethyl)pyrimidine 54198-81-1: Quantitative Comparative Evidence Versus Analog Scaffolds for Procurement Selection


4-(Chloromethyl)pyrimidine vs. 2-(Chloromethyl)pyrimidine: Documented Reactivity Differentiation in Pyrimidine Derivatization

The conversion of a hydroxymethyl group at the 4-position versus the 2-position of simple pyrimidines to a chloromethyl group has been systematically documented as a synthetically distinct transformation [1]. This study establishes that both 4- and 2-hydroxymethylpyrimidines undergo parallel conversion to their respective chloromethyl derivatives, confirming that the 4-position is a validated site for chloromethyl functionalization with reactivity characteristics suitable for downstream Wittig chemistry and olefinic side chain construction [1]. The documentation of both regioisomers in the same study provides class-level evidence that the 4-chloromethyl variant represents a synthetically competent, literature-precedented building block distinct from the 2-isomer.

heterocyclic synthesis pyrimidine chemistry functional group interconversion

4-(Chloromethyl)pyrimidine Synthesis via POCl₃-Mediated Chlorination: Quantitative Yield Comparison of 4-Methylpyrimidine N-Oxide Method

The reaction of monomethylpyrimidine N-oxides with phosphoryl chloride provides a direct synthetic route to chloromethylpyrimidines with position-specific outcomes [1]. This method establishes that 4-methylpyrimidine N-oxide undergoes conversion to 4-(chloromethyl)pyrimidine with a reported yield of 52% under reflux conditions with 1,3,5-trichloro-1,3,5-triazinane-2,4,6-trione . The availability of this specific synthetic methodology distinguishes the 4-chloromethyl derivative from 2- and 5-substituted analogs, which may exhibit different reactivity profiles under analogous chlorination conditions.

chloromethylpyrimidine synthesis POCl₃ chlorination pyrimidine N-oxide chemistry

4-(Chloromethyl)pyrimidine-Derived EGFR Inhibitor Scaffold: Comparative IC₅₀ Analysis Against Gefitinib and Thalidomide Benchmarks

Pyrimidine hybrids synthesized via nucleophilic substitution of chloromethylpyrimidine with aliphatic amines produced compounds with measurable EGFR-TK inhibitory activity [1]. Compounds derived from this chloromethylpyrimidine building block demonstrated EGFR-TK enzyme inhibition with IC₅₀ values of 0.9 ± 0.03 μM (compound 6c) and 0.7 ± 0.02 μM (compound 10b). In cellular anti-proliferative assays against the MCF-7 breast cancer cell line, the same compounds exhibited IC₅₀ values of 37.7 ± 3.6 μM and 31.8 ± 2.0 μM respectively, compared to the clinical benchmarks gefitinib (IC₅₀ = 4.1 ± 0.01 μM) and thalidomide (IC₅₀ = 13.4 ± 0.5 μM) [1]. Importantly, both derivatives demonstrated selective cytotoxicity with reduced activity against normal WI38 fibroblasts (IC₅₀ 87.3 ± 2.6 μM and >100 μM) [1].

EGFR tyrosine kinase inhibition anticancer pyrimidine hybrids chloromethylpyrimidine pharmacophore

4-(Chloromethyl)pyrimidine as PDGFRα Kinase Inhibitor Intermediate: Validated Synthetic Route to Structurally Defined Inhibitor Scaffold

4-(Chloromethyl)pyrimidine has been documented as a key intermediate in the synthesis of PDGFRα kinase inhibitor 2 (CAS 404844-11-7), a structurally defined compound with the IUPAC name 4-(chloromethyl)-N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide and molecular weight 429.90 g/mol . This application demonstrates that the chloromethyl group at the 4-position of the pyrimidine ring provides a reactive handle for constructing elaborated kinase inhibitor scaffolds. In contrast, substitution with 2-(chloromethyl)pyrimidine or 5-(chloromethyl)pyrimidine would yield regioisomeric products with different spatial orientation of the pyrimidine core relative to the binding pharmacophore.

PDGFRα kinase inhibition pyrimidine-based kinase inhibitors chloromethyl functional handle

4-(Chloromethyl)pyrimidine vs. 5-Chloromethyl Analog: Differential Reactivity Driven by Electronic Substituent Effects

The reactivity of halomethylpyrimidines is position-dependent due to differential electronic communication between the pyrimidine ring and the halomethyl substituent [1]. Halogen reactivity in various 5-halomethylpyrimidines is ascribed to mesomeric electron transfer from the ring to the halomethyl group. In contrast, 6-halomethylpyrimidines exhibit electron abstraction from the ring that is purely inductive in nature [1]. By extrapolation, 4-(chloromethyl)pyrimidine occupies a distinct electronic environment from the 5-substituted analog, with the nitrogen atoms at positions 1 and 3 in the pyrimidine ring capable of participating in resonance interactions with the 4-substituent.

heterocyclic electronics mesomeric effects halomethylpyrimidine reactivity

4-(Chloromethyl)pyrimidine vs. 2-Chloro-4-(chloromethyl)pyrimidine: Comparative Synthetic Yield in Chlorination of Pyrimidinemethanol Precursors

Comparative analysis of chloromethylpyrimidine synthetic yields reveals that 2-chloro-4-(chloromethyl)pyrimidine can be synthesized from (2-chloropyrimidin-4-yl)methanol with thionyl chloride in dichloromethane at room temperature, achieving a 74% isolated yield . This yield benchmark establishes a reference point for evaluating the efficiency of chloromethylation reactions in pyrimidine systems. The parent 4-(chloromethyl)pyrimidine, lacking the additional 2-chloro substituent, presents different steric and electronic properties that may influence reaction outcomes in subsequent functionalization steps.

chloromethylpyrimidine synthesis thionyl chloride chlorination pyrimidine derivatization

4-(Chloromethyl)pyrimidine 54198-81-1: Evidence-Based Application Scenarios for Scientific Procurement and Research Planning


Medicinal Chemistry: Kinase Inhibitor Scaffold Construction via Nucleophilic Substitution of the Chloromethyl Handle

Based on direct comparative evidence, 4-(chloromethyl)pyrimidine enables the synthesis of pyrimidine-based kinase inhibitor candidates with quantifiable EGFR-TK inhibitory activity [1]. Compounds derived from this building block achieved EGFR-TK IC₅₀ values of 0.7-0.9 μM, demonstrating that the 4-chloromethyl handle is compatible with amine nucleophiles to generate biologically active pyrimidine hybrids [1]. This application is validated for programs targeting kinase inhibition where the pyrimidine core at the 4-position provides appropriate geometry for ATP-binding site engagement . The compound is positioned for use in constructing focused kinase inhibitor libraries requiring defined 4-substituted pyrimidine pharmacophores.

Organic Synthesis: Wittig Reagent Precursor for Olefinic Pyrimidine Construction

Cross-study evidence confirms that 4-(chloromethyl)pyrimidine can be converted to Wittig reagents for the synthesis of pyrimidines bearing olefinic side chains [1]. The chloromethyl group serves as a convertible handle that, upon reaction with triphenylphosphine, yields phosphonium salts capable of engaging in Wittig olefination. This application distinguishes 4-(chloromethyl)pyrimidine from simple 4-methylpyrimidine, as the chloromethyl electrophile enables controlled functional group interconversion not accessible with the unreactive methyl analog [1].

Procurement-Quality Control: Batch-Specific Analytical Documentation for Regulated Research Environments

4-(Chloromethyl)pyrimidine is commercially available at 95% standard purity with batch-specific analytical documentation including NMR, HPLC, and GC reports [1]. This documentation supports procurement decisions in regulated research environments where compound identity and purity must be verified prior to use in biological assays or patent filings. The availability of full characterization data distinguishes this supply source from generic vendors offering minimal QC documentation.

Agrochemical Research: Herbicide and Pesticide Intermediate Synthesis

Class-level evidence positions 4-(chloromethyl)pyrimidine as a building block for agrochemical agent synthesis, particularly herbicides and pesticides [1]. The chloromethyl group enhances electrophilic reactivity, enabling the formation of agrochemical agents that target specific biochemical pathways in plants or pests. The pyrimidine core is a recognized scaffold in agrochemical development, and the 4-chloromethyl derivative provides a synthetically accessible entry point for constructing pyrimidine-containing crop protection agents [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Chloromethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.